molecular formula C12H21NO5 B2565223 (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid CAS No. 2567489-96-5

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid

Cat. No.: B2565223
CAS No.: 2567489-96-5
M. Wt: 259.302
InChI Key: NHMPQAKKUFCSJL-RKDXNWHRSA-N
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Description

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is a chiral morpholine derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a morpholine ring substituted with a tert-butoxycarbonyl group and an ethyl group, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine and tert-butyl chloroformate.

    Formation of the Morpholine Ring: The ethylamine reacts with an appropriate diester to form the morpholine ring.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butyl chloroformate is then introduced to protect the amine group, forming the tert-butoxycarbonyl derivative.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

Industry

Industrially, this compound is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-4-[(tert-butoxy)carbonyl]-5-methylmorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    (3R,5R)-4-[(tert-butoxy)carbonyl]-5-isopropylmorpholine-3-carboxylic acid: Contains an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3R,5R)-5-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-8-6-17-7-9(10(14)15)13(8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMPQAKKUFCSJL-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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